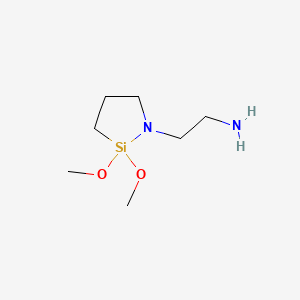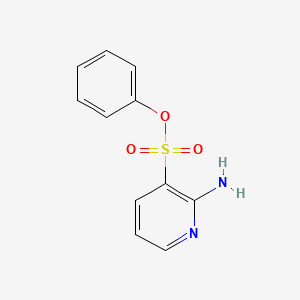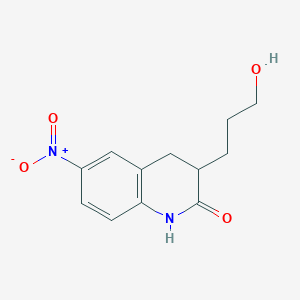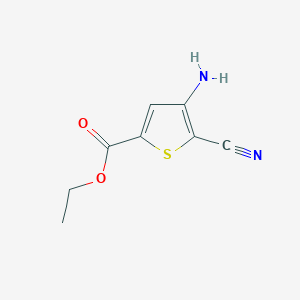![molecular formula C14H18 B12588796 Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- CAS No. 647028-10-2](/img/structure/B12588796.png)
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- is an organic compound characterized by a benzene ring substituted with a cyclobutene ring and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzene derivative with a cyclobutene precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学研究应用
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can participate in cycloaddition reactions, forming new chemical bonds with other molecules.
相似化合物的比较
Similar Compounds
Benzene, 1,1-dimethylethyl-:
Benzene, 1,3-bis(1,1-dimethylethyl)-: Contains two tert-butyl groups but no cyclobutene ring.
Benzene, 1,4-bis(1,1-dimethylethyl)-: Similar to the previous compound but with different substitution positions.
Uniqueness
Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]- is unique due to the presence of both a cyclobutene ring and a tert-butyl group on the benzene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
647028-10-2 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
(2-tert-butylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C14H18/c1-14(2,3)13-10-9-12(13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI 键 |
SKHTWEJXFLUHIU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(CC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(4,4-dibromobutyl)stannane](/img/structure/B12588731.png)
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)



![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)


![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
